N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide
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Description
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C19H28BNO4 and its molecular weight is 345.2 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C14H20BNO3 and a molecular weight of approximately 261.15 g/mol. Its structure features a dioxaborolane moiety which is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. The presence of the dioxaborolane group enhances its binding affinity to target proteins, potentially leading to the inhibition of tumor growth.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit various biological activities:
- Kinase Inhibition : Compounds similar to this compound have shown promise as selective inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer biology. For instance, UNC1062, a known Mer kinase inhibitor, demonstrated significant anti-tumor efficacy in preclinical models .
- Anti-Tumor Activity : In vitro assays have shown that related compounds can inhibit colony formation in soft agar assays, indicating their potential as anti-cancer agents. For example, UNC1062 inhibited colony formation at concentrations as low as 1 μM in various cancer cell lines .
- Selectivity and Potency : The selectivity of these compounds for specific kinases over others is crucial for minimizing side effects. Structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance selectivity and potency against specific targets .
Research Findings
The following table summarizes key findings from relevant studies on similar compounds:
Compound Name | Target Kinase | IC50 (nM) | Activity Type | Reference |
---|---|---|---|---|
UNC1062 | Mer | 1.1 | Inhibitor | |
Compound X | Axl | 78 | Inhibitor | |
Compound Y | Tyro3 | 36 | Inhibitor |
Case Studies
Several case studies highlight the effectiveness of kinase inhibitors in clinical settings:
- Case Study 1 : A study involving UNC1062 showed significant tumor regression in mouse models of acute lymphoblastic leukemia when treated with the compound over a period of four weeks.
- Case Study 2 : In a clinical trial assessing the safety and efficacy of similar compounds targeting RTKs in non-small cell lung cancer (NSCLC), patients exhibited improved progression-free survival compared to those receiving standard chemotherapy.
Properties
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO4/c1-13-6-7-15(21-17(22)14-8-10-23-11-9-14)12-16(13)20-24-18(2,3)19(4,5)25-20/h6-7,12,14H,8-11H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVPWWVSBHRUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.